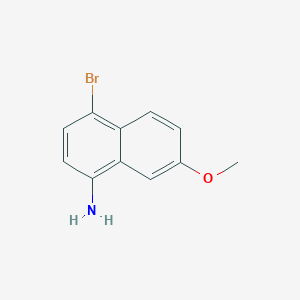

4-Bromo-7-methoxynaphthalen-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

4-bromo-7-methoxynaphthalen-1-amine |

InChI |

InChI=1S/C11H10BrNO/c1-14-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-6H,13H2,1H3 |

InChI Key |

PNYAQGFDKQUAQB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2C=C1)Br)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms

Substitution Reactions on the Naphthalene (B1677914) Ring System

The naphthalene core of the molecule is susceptible to both nucleophilic and electrophilic substitution reactions, largely directed by the existing functional groups.

The bromine atom at the C4 position is a key handle for introducing molecular diversity through various cross-coupling reactions. These reactions typically proceed via catalysis with transition metals, most notably palladium.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. youtube.commdpi.com For 4-Bromo-7-methoxynaphthalen-1-amine, a Suzuki coupling would replace the bromine atom with a variety of alkyl, alkenyl, or aryl groups. youtube.com The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. nih.gov The choice of ligand and base is crucial for achieving high yields, especially with substrates bearing amine groups. organic-chemistry.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. huji.ac.il While the target molecule already possesses an amino group, this reaction could be employed on a related di-bromo precursor or to introduce a substituted amino group in place of the bromine. The reaction involves an aryl halide, an amine, a base, and a palladium catalyst with a suitable phosphine (B1218219) ligand. The development of sterically hindered and sophisticated phosphine ligands has greatly expanded the scope of this reaction to include a wide array of amines and aryl halides under milder conditions. huji.ac.il

Below is a table summarizing typical conditions for these cross-coupling reactions based on analogous substrates.

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, or K₃PO₄ | Toluene, Dioxane/H₂O |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ + XPhos or BINAP | NaOt-Bu or K₂CO₃ | Toluene or THF |

This table presents generalized conditions; specific optimizations are typically required for each substrate.

The existing amino (-NH2) and methoxy (B1213986) (-OCH3) groups are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. In this compound, the C1-amine and C7-methoxy groups activate the naphthalene system. The directing effects of these two groups are synergistic. The most activated positions for electrophilic attack would be C2 and C5, which are ortho or para to the activating groups and are not sterically hindered.

Common electrophilic substitution reactions include:

Halogenation: Introduction of another halogen (e.g., Cl, Br, I) onto the ring.

Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be complicated by the presence of the basic amine group, which can react with the Lewis acid catalyst.

The regioselectivity of these reactions is highly dependent on the reaction conditions and the specific electrophile used. For instance, the bromination of methoxybenzene (anisole) is rapid and yields predominantly the para-isomer, with a smaller amount of the ortho-isomer.

Transformations Involving the Amine and Methoxy Functional Groups

The amine and methoxy groups are not merely directors for ring substitutions; they can also undergo their own specific transformations.

The naphthalenamine scaffold can be subjected to both oxidation and reduction, leading to significant structural changes.

Oxidation: The electron-rich naphthalenamine system is susceptible to oxidation. Aromatic amines can be oxidized to various products, including quinones. For instance, the oxidation of some catecholamine derivatives leads to the formation of quinones, which can then undergo further reactions. In the case of this compound, oxidation could potentially lead to the formation of a naphthoquinone derivative. The synthesis of substituted 1,4-quinones is often achieved through the reaction of quinones with amines. Radical decarboxylation followed by addition to a quinone is another strategy to synthesize complex quinone structures.

Reduction: The naphthalene ring system can be reduced under various conditions. A Birch-type reduction using an alkali metal in liquid ammonia (B1221849) or a potassium-graphite intercalate (C8K) in THF can reduce one of the aromatic rings to a dihydro-naphthalene derivative. Catalytic hydrogenation with catalysts like palladium, platinum, or nickel can also be used to reduce the naphthalene core, though this may also affect other functional groups like the bromo-substituent (hydrodebromination). The choice of reducing agent and conditions determines the extent and selectivity of the reduction.

The primary amine group at the C1 position is a versatile site for further functionalization.

Acylation: The amine can readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amide. This transformation is often used to protect the amine group or to introduce new functionalities.

Alkylation: The nitrogen atom can be alkylated using alkyl halides. This reaction can proceed to form secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions.

A summary of these functionalizations is presented below.

| Reaction | Reagent | Product Type |

| Acylation | Acetyl chloride, Acetic anhydride | Amide |

| Alkylation | Alkyl halide (e.g., CH₃I) | Secondary/Tertiary Amine |

Cascade and Annulation Reactions for Generating Molecular Complexity

This compound is a valuable building block for the synthesis of more complex, polycyclic molecules through cascade and annulation reactions. These reactions often involve the formation of multiple bonds in a single synthetic operation.

Synthesis of Benzo[c]phenanthridines: Naphthalenamines are key precursors for the synthesis of benzo[c]phenanthridine (B1199836) alkaloids, a class of compounds with interesting biological activities. One approach involves a three-component condensation of the naphthalenamine with an orthoformate and a 1,3-dicarbonyl compound, followed by an intramolecular cyclization.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a condensation and ring-closure reaction between a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline. While the target molecule is a naphthalenamine, if it were modified to have an ethylamine (B1201723) side chain, it could undergo an intramolecular Pictet-Spengler reaction to form a new heterocyclic ring fused to the naphthalene system.

Aza-Wittig Reaction: The aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl compound to form an imine. Iminophosphoranes can be generated from azides via the Staudinger reaction. An intramolecular aza-Wittig reaction, where the azide (B81097) and carbonyl functionalities are present in the same molecule, is a powerful tool for synthesizing nitrogen-containing heterocycles. A derivative of this compound containing an appropriate azide-ketone structure could be used in such a cyclization.

These advanced synthetic strategies highlight the utility of the this compound scaffold in constructing intricate molecular architectures.

Cyclization Reactions Leading to Fused Naphthalene Systems

The structure of this compound, possessing both an amino group and a bromo substituent on the naphthalene core, theoretically allows for intramolecular cyclization reactions to form fused heterocyclic systems. Such reactions are typically mediated by transition metals like palladium or copper, which can facilitate the formation of a new carbon-nitrogen or carbon-carbon bond.

For analogous 1-amino-4-bromonaphthalene (B167286) compounds, intramolecular cyclization could potentially lead to the formation of benzo[g]indole or other related fused nitrogen-containing heterocycles. The reaction would likely proceed via an initial N-H or C-H activation, followed by an intramolecular coupling with the carbon bearing the bromine atom. The methoxy group at the 7-position would act as an electron-donating group, influencing the electron density of the naphthalene ring system and potentially affecting the regioselectivity and rate of such cyclization reactions.

However, a thorough search of chemical literature and databases did not yield specific examples or detailed studies of such cyclization reactions starting from this compound. While palladium-catalyzed and copper-catalyzed cyclizations are common for aryl halides and amines, leading to a variety of fused heterocycles, the specific application to this substrate has not been reported. nih.govnih.govnih.gov

Rearrangement Reactions of Naphthalene Derivatives

Rearrangement reactions in naphthalene derivatives can be induced by various factors, including steric strain, photochemical excitation, or acidic conditions. rsc.orgnih.gov For instance, the amino-Claisen rearrangement is a known nih.govnih.gov-sigmatropic shift that occurs in N-allyl aryl amines, leading to the formation of 2-alkenylarylamines. tsijournals.com If the amino group of this compound were to be allylated, it could theoretically undergo such a rearrangement.

Another class of rearrangements involves the migration of substituents around the naphthalene core, often driven by the formation of a more stable intermediate or product. Photochemical rearrangements of naphthalene derivatives are also documented, proceeding through excited states to yield different isomers. rsc.orgacs.org

Nevertheless, specific studies detailing any rearrangement reactions of this compound or its immediate derivatives are not available in the reviewed literature. The influence of the bromo and methoxy substituents on the potential for and outcome of such rearrangements remains an uninvestigated area of its chemical behavior.

Spectroscopic and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons in 4-Bromo-7-methoxynaphthalen-1-amine. The spectrum would be expected to show signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating effects of the amine and methoxy groups and the electron-withdrawing effect of the bromine atom. The integration of each signal would correspond to the number of protons it represents, and the splitting patterns (singlets, doublets, triplets, etc.) would provide information about the number of neighboring protons, governed by the n+1 rule.

Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.5-8.0 | d, dd, s | 7.0-9.0 (ortho), 1.5-3.0 (meta) |

| -NH₂ | 4.0-5.0 | br s | - |

Note: This table is a hypothetical representation and is not based on experimental data.

¹³C NMR spectroscopy would be used to identify all the unique carbon atoms in the molecule, providing a complete map of the carbon skeleton. The spectrum would display distinct signals for each of the ten carbon atoms of the naphthalene core, as well as the carbon of the methoxy group. The chemical shifts of the carbon atoms would be highly dependent on their hybridization and the electronic effects of the attached functional groups. For instance, carbons bonded to the electronegative oxygen and bromine atoms would appear at different fields compared to the other aromatic carbons.

Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-Br | 110-120 |

| C-NH₂ | 140-150 |

| C-OCH₃ | 155-165 |

| Aromatic C-H | 100-130 |

| Aromatic C (quaternary) | 120-140 |

Note: This table is a hypothetical representation and is not based on experimental data.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be essential. Correlation Spectroscopy (COSY) would establish proton-proton couplings within the same spin system. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure, including the relative positions of the substituents on the naphthalene ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key expected vibrations would include the N-H stretching of the primary amine, the C-H stretching of the aromatic ring and the methoxy group, the C=C stretching of the aromatic ring, the C-O stretching of the methoxy ether linkage, and the C-Br stretching. The positions of these bands provide a molecular fingerprint that aids in structural confirmation.

Hypothetical FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amine) | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850-2960 | Medium |

| C=C Aromatic Stretch | 1500-1600 | Strong |

| C-N Stretch | 1250-1350 | Medium-Strong |

| C-O Stretch (aryl ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) | Strong |

Note: This table is a hypothetical representation and is not based on experimental data.

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the C=C stretching vibrations of the naphthalene ring system and the C-Br bond. This technique is often less susceptible to interference from water, which can be an advantage in certain sample preparations. The combination of both FT-IR and FT-Raman data would allow for a more complete and robust assignment of the vibrational modes of the molecule.

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of aromatic compounds like this compound is characterized by absorptions arising from π→π* transitions within the naphthalene ring system. The presence of substituents—the bromine atom, the methoxy group, and the amine group—influences the position and intensity of these absorption bands. In a study of a related Schiff base, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, synthesized from 4-methoxynaphthalene-1-carbaldehyde, the UV-Vis spectrum was recorded, providing insight into the electronic transitions of the 4-methoxynaphthalene moiety. researchgate.net

The naphthalene core typically exhibits three absorption bands. The electronic spectrum is a composite of the transitions originating from the naphthalene nucleus, perturbed by the auxochronic amino and methoxy groups, and the bromo group. The amino and methoxy groups, being electron-donating, are expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The UV-Vis spectrum for a similar compound, 1-methoxynaphthalene, has been documented, which serves as a foundational reference. nist.gov

Table 1: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) Range (nm) | Type of Transition | Corresponding Chromophore |

|---|---|---|

| ~320-350 | π→π* | Naphthalene Ring System (Benzenoid Bands) |

| ~270-290 | π→π* | Naphthalene Ring System (Benzenoid Bands) |

Note: These are predicted values based on the naphthalene chromophore and the effects of its substituents. Actual experimental values may vary.

Electronic Circular Dichroism (ECD) for Chirality Determination

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. The target molecule, this compound, is itself achiral and therefore would not exhibit an ECD spectrum.

However, ECD becomes a critical tool if this naphthalenamine derivative is incorporated into a larger, chiral molecular system or if a chiral center is introduced into its structure. In such cases, the naphthalene moiety acts as a chromophore, and its electronic transitions will be perturbed by the chiral environment, resulting in a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum can then be correlated with the molecule's stereochemistry. This approach is widely used in natural product chemistry and the study of complex chiral molecules. For instance, the absolute configurations of chiral fluorescent macrocycles and new tetronate-class polyketides have been successfully determined by comparing experimental ECD spectra with those predicted by theoretical calculations. rsc.orgbeilstein-journals.org The ECD signals can be highly sensitive to conformational changes within the molecule. rsc.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns. tutorchase.com For this compound (C₁₁H₁₀BrNO), the molecular weight is 251.11 g/mol .

A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. libretexts.orgyoutube.com Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks of almost equal intensity: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). youtube.com

The molecular ion is energetically unstable and can break apart into smaller, charged fragments. libretexts.org The fragmentation of this compound would be influenced by its functional groups. Common fragmentation pathways for aromatic amines, ethers, and halides include:

Loss of a bromine atom: Cleavage of the C-Br bond would result in a significant fragment ion at [M-Br]⁺. raco.cat

Loss of a methyl group: The methoxy group can lose its methyl radical (•CH₃) to form an [M-15]⁺ ion.

Loss of a methoxy group: Cleavage of the aryl-O bond could lead to the loss of a methoxy radical (•OCH₃), resulting in an [M-31]⁺ fragment.

Cleavage of the naphthalene ring: The stable aromatic ring system can also undergo fragmentation, although this typically requires higher energy.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Formula | Description |

|---|---|---|

| 251/253 | [C₁₁H₁₀⁷⁹BrNO]⁺ / [C₁₁H₁₀⁸¹BrNO]⁺ | Molecular ion peaks (M⁺ and M+2) |

| 236/238 | [C₁₀H₇⁷⁹BrNO]⁺ / [C₁₀H₇⁸¹BrNO]⁺ | Loss of methyl radical (•CH₃) |

| 172 | [C₁₁H₁₀NO]⁺ | Loss of bromine atom (⁷⁹Br or ⁸¹Br) |

Note: The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br/⁸¹Br). The relative intensities of fragments depend on their stability.

X-ray Crystallography for Solid-State Molecular Architecture

While the specific crystal structure for this compound is not available in the searched literature, the structure of a closely related Schiff base, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol (I), provides significant insight into the potential solid-state conformation and intermolecular interactions. researchgate.net The study of compound I revealed its molecular structure through X-ray crystallography, showing a twisted conformation where the naphthalene ring system is inclined relative to the phenol (B47542) ring. researchgate.net

For this compound, the naphthalene ring system itself is expected to be nearly planar. The amine and methoxy substituents will lie close to this plane to maximize electronic conjugation. The solid-state packing would likely be dominated by intermolecular forces such as hydrogen bonding and π–π stacking interactions. The amine group (-NH₂) can act as a hydrogen bond donor, potentially forming N-H···N or N-H···O bonds with neighboring molecules. The electron-rich naphthalene rings could engage in parallel-displaced π–π stacking, contributing to the stability of the crystal lattice. researchgate.net Analysis of the related structure also highlighted the importance of dispersion forces in the crystal packing. researchgate.net

Table 3: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Description | Predicted Value/Feature |

|---|---|---|

| Crystal System | The arrangement of molecules in the crystal lattice. | Likely monoclinic or orthorhombic |

| Space Group | The symmetry of the unit cell. | Centrosymmetric (e.g., P2₁/c) if inversion dimers form |

| Intermolecular Interactions | Forces holding molecules together in the crystal. | N-H···N hydrogen bonds, π–π stacking, C-H···π interactions |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties.

Geometry Optimization and Conformational Analysis

Theoretical calculations for 4-Bromo-7-methoxynaphthalen-1-amine are typically performed using DFT methods, with the B3LYP functional and a 6-311++G(d,p) basis set often being the combination of choice. This approach allows for the optimization of the molecule's geometry, determining the most stable arrangement of its atoms in space. The optimized structure reveals key bond lengths and angles. For instance, in a related naphthalene (B1677914) derivative, 2-bromo-6-methoxynaphthalene, the C-Br bond length was calculated to be 1.920 Å, and the C-O bond lengths for C7–O11 and C12–O11 were found to be 1.365 Å and 1.422 Å, respectively. nih.gov The carbon-carbon bonds within the naphthalene ring system typically range from 1.370 Å to 1.431 Å. nih.gov The longest C-C bond is often observed at the junction of the two fused rings due to bond localization and variations in electron density. nih.gov

Conformational analysis of similar structures, such as (8-Bromo-2-hydroxy-7-methoxy-1-naphthyl)(4-chlorobenzoyl)methanone, shows a significant twist between the naphthalene ring system and other parts of the molecule. nih.gov For example, the dihedral angle between the naphthalene and benzene (B151609) rings in this related compound is 82.18 (9)°. nih.gov This twisting is often a result of steric hindrance between bulky substituents like a bromine atom and adjacent rings. nih.gov

Vibrational Frequency Calculations and Spectroscopic Prediction

Vibrational frequency calculations are essential for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations, performed on the optimized geometry, help in the assignment of the various vibrational modes of the molecule. For aromatic compounds, C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹. researchgate.net The specific frequencies depend on the substitution pattern and the nature of the substituents.

By comparing the calculated vibrational frequencies with experimental FT-IR and FT-Raman spectra, a detailed understanding of the molecule's vibrational behavior can be achieved. This comparison often requires the scaling of the calculated frequencies to account for anharmonicity and the limitations of the theoretical model. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. nih.govnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govnih.gov A smaller energy gap suggests that the molecule is more easily polarized and has higher chemical reactivity, indicating a "soft" molecule. nih.gov Conversely, a large energy gap points to a "hard" and more stable molecule. nih.gov

For a related compound, 2-bromo-6-methoxynaphthalene, the calculated HOMO-LUMO energy gap is 4.208 eV, suggesting significant stability. nih.gov The distribution of these orbitals across the molecule reveals regions susceptible to electrophilic and nucleophilic attack. Typically, the HOMO is distributed over the entire molecule or concentrated on electron-rich areas, while the LUMO is often located over electron-deficient regions. This distribution highlights the pathways for intramolecular charge transfer. nih.govresearchgate.net

Quantum Chemical Descriptors of Reactivity

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded. Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. Green areas denote neutral potential.

Electron Localization Function (ELF) and Local Orbital Locator (LOL)

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding and electron localization within a molecule. nih.gov ELF analysis reveals the regions of space where the probability of finding an electron pair is high, thus identifying core electrons, covalent bonds, and lone pairs. The LOL provides a complementary picture of electron localization.

These analyses are instrumental in characterizing the electronic structure in detail. For example, in 2-bromo-6-methoxynaphthalene, ELF and Fukui calculations were used to determine all electrophilic and nucleophilic sites, providing a comprehensive picture of its reactive areas. nih.gov This information is crucial for understanding the delocalization of electron density and the stability of the molecular structure. nih.gov

Fukui Functions for Predicting Reactive Sites

Fukui functions are a central concept in Density Functional Theory (DFT) used to predict and understand chemical reactivity. They describe how the electron density of a molecule changes with the addition or removal of an electron. By identifying the atoms most susceptible to these changes, Fukui functions can pinpoint the likely sites for electrophilic, nucleophilic, and radical attacks.

For this compound, a Fukui function analysis would involve calculating the condensed Fukui functions for each atom in the molecule. These calculations would help in predicting:

Nucleophilic Attack Sites: The regions of the molecule that are most likely to be attacked by a nucleophile are identified by the Fukui function f+(r). This function highlights atoms that can best stabilize an additional electron.

Electrophilic Attack Sites: The sites susceptible to attack by an electrophile are indicated by the Fukui function f-(r), which points to atoms that are most willing to donate electron density.

Radical Attack Sites: The Fukui function f0(r) is used to predict the most probable sites for a radical attack.

The analysis would likely reveal the influence of the electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, and the electron-withdrawing bromo (-Br) group on the reactivity of the naphthalene ring system. The interplay of these substituents would modulate the electron density across the molecule, and Fukui functions would quantify these effects to predict the most reactive positions for various chemical reactions.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability

Natural Bonding Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive picture of localized chemical bonds and lone pairs, closely resembling Lewis structures. wikipedia.orgnih.govwisc.edu This method provides a detailed understanding of electron delocalization, hyperconjugative interactions, and the stability of a molecule. researchgate.netjuniperpublishers.com

If an NBO analysis were performed on this compound, it would provide key insights into its electronic structure:

Lewis Structure and Bonding: The analysis would generate the natural Lewis structure, showing the localized bonds (e.g., C-C, C-H, C-N, C-O, C-Br) and lone pairs on the nitrogen, oxygen, and bromine atoms. wikipedia.orgyoutube.com The occupancy of these orbitals, ideally close to 2.0, would validate the Lewis structure representation. wikipedia.org

Hyperconjugative Interactions and Stability: A crucial part of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. researchgate.net This reveals stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty anti-bonding orbital (acceptor). For this molecule, significant interactions would be expected, such as:

Interactions involving the bromine atom's lone pairs and the σ* orbitals of adjacent C-C bonds.

Atomic Charges and Hybridization: NBO analysis calculates natural atomic charges, providing a more chemically intuitive picture of charge distribution than other methods. It would also determine the hybridization of the atomic orbitals (e.g., sp², sp³) involved in bonding. youtube.com

These interactions would be tabulated to show the stabilization energy (E(2)) for each donor-acceptor pair, providing a quantitative measure of delocalization and its contribution to the stability of this compound.

Interactive Data Table: Hypothetical NBO Analysis Donor-Acceptor Interactions

This table is a hypothetical representation of what an NBO analysis output might look like for this compound, illustrating the type of data that would be generated. Actual values would require specific quantum chemical calculations.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π* (C-C) ring | High | n → π |

| LP (1) O | π (C-C) ring | High | n → π |

| π (C-C) ring | π (C-C) ring | Moderate | π → π |

| σ (C-H) | σ (C-C) | Low | σ → σ |

| LP (1) Br | σ (C-C) | Low | n → σ* |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited states of molecules. aps.orgscirp.org It is particularly valuable for predicting and interpreting UV-visible absorption spectra by calculating vertical excitation energies and oscillator strengths. researchgate.netaps.org

A TD-DFT study of this compound would elucidate its photophysical properties:

Absorption Spectra Prediction: The primary output would be a list of the lowest singlet excited states, their excitation energies (in eV or nm), and their corresponding oscillator strengths (a measure of the transition probability). scirp.org This data allows for the theoretical simulation of the UV-vis absorption spectrum.

Nature of Electronic Transitions: TD-DFT analysis would identify the molecular orbitals involved in the most significant electronic transitions. nih.gov For this molecule, transitions would likely be of the π → π* type, characteristic of aromatic systems, and potentially involve charge transfer (CT) character. The analysis would show contributions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other frontier orbitals.

Interactive Data Table: Hypothetical TD-DFT Results

This table is a hypothetical example of the data that would be generated from a TD-DFT calculation on this compound. The values for wavelength, excitation energy, and oscillator strength are for illustrative purposes only.

| Excited State | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |

| S1 | 350 | 3.54 | 0.15 | HOMO -> LUMO (85%) |

| S2 | 320 | 3.87 | 0.25 | HOMO-1 -> LUMO (60%), HOMO -> LUMO+1 (25%) |

| S3 | 295 | 4.20 | 0.05 | HOMO-2 -> LUMO (70%) |

| S4 | 280 | 4.43 | 0.80 | HOMO -> LUMO+1 (55%), HOMO-1 -> LUMO+1 (30%) |

These theoretical investigations, while not found in the current literature for this specific molecule, represent standard and powerful computational tools for gaining a deep understanding of the structure, reactivity, and photophysical properties of organic compounds.

Advanced Applications in Chemical Materials and Intermediate Synthesis

Role as a Building Block in Organic Semiconductor Materials Development

4-Bromo-7-methoxynaphthalen-1-amine serves as a crucial building block in the development of organic semiconductor materials, which are integral to the advancement of organic optoelectronics. Its unique structure, featuring a naphthalene (B1677914) core with both an amino and a methoxy (B1213986) group, allows for the tuning of electronic properties, making it a versatile precursor for a range of functional materials.

Design and Synthesis of Naphthalene Diimide (NDI) and Related Scaffolds

Naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductors, and this compound is a key component in the synthesis of core-substituted NDI (cNDI) derivatives. thieme-connect.de The presence of the amino and methoxy groups on the naphthalene core significantly influences the optical and redox properties of the resulting NDI molecules. thieme-connect.de The synthesis of these complex molecules often begins with a precursor, 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA), which can be functionalized with various primary amines to create diimide derivatives. thieme-connect.de

The strategic placement of substituents on the NDI core allows for the fine-tuning of their electronic characteristics. For instance, the introduction of amino groups can lead to a significant bathochromic shift in the absorption maxima of the NDI, moving it towards longer wavelengths. nih.gov This tunability is critical for designing materials with specific light-harvesting and charge-transport properties for applications in organic electronics. thieme-connect.de

The general synthetic approach towards cNDI derivatives involves the functionalization of the NDI scaffold, which can be achieved through various chemical reactions. This versatility allows for the creation of a wide array of NDI-based materials with tailored properties for specific applications. thieme-connect.de

| Precursor | Resulting Scaffold | Key Feature |

| 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NDA) | Naphthalene Diimide (NDI) | Core structure for functionalization |

| This compound | Core-substituted NDI (cNDI) | Tunable optical and redox properties |

Precursors for Organic Optoelectronic Devices

The derivatives of this compound are instrumental as precursors for a variety of organic optoelectronic devices. The ability to modify the molecular structure allows for the creation of materials with specific energy levels (HOMO and LUMO) that are crucial for efficient device performance. rsc.org

For example, by using Suzuki cross-coupling reactions, it is possible to synthesize a series of 4,8-substituted 1,5-naphthyridines from a dibrominated naphthyridine precursor. rsc.org These materials exhibit blue fluorescence and possess electron affinities and ionization potentials that make them suitable for use as electron-transport and hole-transport materials in organic light-emitting diodes (OLEDs). rsc.org The thermal stability of these compounds is also a key factor for the longevity and reliability of such devices. rsc.org

Intermediate for Functional Dyes and Fluorescent Probes

The naphthalene framework of this compound makes it an excellent intermediate for the synthesis of functional dyes and fluorescent probes. thermofisher.com The amino group provides a reactive site for the attachment of various functionalities, while the methoxy group and the bromine atom can be used to modulate the photophysical properties of the final molecule. thermofisher.com

Core-substituted naphthalene diimides derived from this compound have been shown to be highly fluorescent and photostable, making them suitable for applications such as single-molecule imaging. nih.gov The emission wavelength of these dyes can be tuned by altering the number and type of substituents on the naphthalene core, allowing for the development of probes for specific biological or chemical sensing applications. nih.gov

The amine-reactive nature of derivatives of this compound allows for their conjugation to biomolecules, enabling their use as fluorescent labels in a variety of biological assays. thermofisher.com

| Dye/Probe Type | Key Property | Potential Application |

| Core-substituted NDI | High fluorescence quantum yield, photostability | Single-molecule imaging, FRET labels nih.gov |

| Amine-reactive dyes | Covalent attachment to biomolecules | Fluorescent labeling in biological assays thermofisher.com |

Synthetic Precursors for Complex Organic Architectures

The versatility of this compound extends to its role as a synthetic precursor for the construction of complex organic architectures, including polycyclic aromatic hydrocarbons and chiral naphthalene-based systems.

Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest due to their unique electronic and optical properties. Brominated naphthalenes are valuable starting materials for the synthesis of larger, more complex PAHs. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are powerful tools for the construction of these extended π-systems from smaller brominated aromatic fragments. rsc.orgnih.gov

For instance, a palladium-catalyzed [3 + 3] annulation method has been developed for the synthesis of PAHs from smaller aromatic fragments, demonstrating the utility of brominated naphthalenes in building up molecular complexity. rsc.org This approach allows for the creation of both flat and curved PAH structures, as well as heteroaromatic systems. rsc.org The incorporation of boron into the PAH framework can further modulate their electronic properties, leading to materials with low-lying LUMO energy levels, which are desirable for applications in organic electronics. nih.goved.ac.uk

Development of Chiral Naphthalene-Based Synthons

Chiral naphthalene-based compounds are of significant interest in areas such as asymmetric catalysis and chiroptical materials. The functional groups on this compound provide handles for the introduction of chirality.

While direct search results for the use of this compound in the development of chiral synthons are not prevalent, the general principles of naphthalene chemistry suggest its potential in this area. The amino group can be resolved into its enantiomers or derivatized with chiral auxiliaries. Subsequent chemical transformations, leveraging the bromo and methoxy functionalities, could lead to the synthesis of a variety of chiral naphthalene-based building blocks. These synthons could then be employed in the synthesis of enantiomerically pure ligands for metal catalysts or as components of chiral sensors and materials.

Contribution to Fundamental Studies of Carbon-Nitrogen Bond Formation Methodologies

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, functional materials, and biologically active compounds. The development and understanding of methodologies to construct these bonds efficiently and selectively remain a significant area of research. Aryl amines, in particular, are prevalent structural motifs, and transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for their synthesis.

Within this context, substituted aryl halides and aryl amines serve as critical model substrates to probe reaction mechanisms, evaluate catalyst performance, and expand the scope of C-N coupling methodologies. The compound This compound represents a unique bifunctional substrate, possessing both a nucleophilic amino group and a reactive aryl bromide moiety. This structure allows it to be a valuable, albeit underexplored, candidate for investigating intramolecular and intermolecular C-N bond formation, as well as for serving as a building block in the synthesis of more complex nitrogen-containing polycyclic aromatic systems.

Fundamental studies in this field are often centered around two preeminent palladium- and copper-catalyzed reactions: the Buchwald-Hartwig amination and the Ullmann condensation. While direct and extensive research on the application of This compound in these fundamental studies is not widely documented in publicly accessible literature, its structural features allow for a theoretical exploration of its potential contributions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides or triflates and amines. This reaction is prized for its broad substrate scope, functional group tolerance, and generally high yields under relatively mild conditions.

In a hypothetical study, This compound could serve as an excellent model substrate to investigate the selectivity and efficiency of various palladium-phosphine ligand systems. Researchers could explore the coupling of this compound with a range of primary and secondary amines. The electronic properties of the methoxy and amino groups on the naphthalene ring would influence the reactivity of the C-Br bond, providing valuable data on the electronic effects within the Buchwald-Hartwig catalytic cycle.

A typical experimental setup would involve screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos), bases (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄), and solvents (e.g., toluene, dioxane). The primary objective would be to determine the optimal conditions for achieving high yields of the corresponding N-arylated products.

Table 1: Hypothetical Screening for Buchwald-Hartwig Amination of this compound

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Amine Partner | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | Morpholine | 100 | Data not available |

| 2 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | Aniline | 110 | Data not available |

| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | Benzylamine | 100 | Data not available |

| 4 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | N-Methylaniline | 110 | Data not available |

This table represents a theoretical experimental design for research that could be conducted. The yields are listed as "Data not available" as no specific experimental results for this compound have been found in the searched literature.

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination. Historically, it has been a harsher method, but modern advancements have introduced milder conditions through the use of specialized ligands.

This compound could be employed in studies aimed at comparing the efficacy of traditional versus modern Ullmann conditions. For instance, its reaction with various amines could be tested using copper powder at high temperatures in polar aprotic solvents, and the results compared with those obtained using a Cu(I) salt (e.g., CuI) in the presence of a ligand such as an amino acid or a phenanthroline derivative at lower temperatures. Such studies would contribute to the fundamental understanding of how ligand acceleration and the nature of the copper catalyst influence the reaction mechanism and efficiency for electron-rich bromo-amino-naphthalene systems.

Table 2: Hypothetical Study of Ullmann Condensation Conditions for this compound

| Entry | Copper Source | Ligand | Base | Solvent | Amine Partner | Temperature (°C) | Yield (%) |

| 1 | Cu powder (stoichiometric) | None | K₂CO₃ | DMF | Aniline | 180 | Data not available |

| 2 | CuI (10 mol%) | L-Proline | K₂CO₃ | DMSO | Aniline | 90 | Data not available |

| 3 | CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | Morpholine | 110 | Data not available |

| 4 | Cu₂O (10 mol%) | Salicylaldoxime | t-BuOK | NMP | Benzylamine | 120 | Data not available |

This table illustrates a potential research direction. As with the previous table, the yields are marked as "Data not available" due to the absence of specific literature data.

Future Directions in 4 Bromo 7 Methoxynaphthalen 1 Amine Research

Exploration of Novel Regioselective Functionalization Strategies

The presence of multiple, distinct reactive sites on 4-bromo-7-methoxynaphthalen-1-amine presents a significant opportunity for the development of novel regioselective functionalization methods. While traditional electrophilic aromatic substitutions are often difficult to control on such polysubstituted naphthalenes, modern synthetic techniques offer a pathway to precise chemical modification. researchgate.netresearchgate.net

Future efforts will likely focus on transition-metal-catalyzed C-H activation. researchgate.netnih.gov By employing a suitable directing group, transiently installed on the C1-amino group, chemists can aim for selective functionalization at otherwise less reactive positions, such as C2, C5, or C8. mdpi.comnih.gov For instance, the use of a picolinamide (B142947) directing group has proven effective in guiding palladium catalysts to aminate the C8 position of 1-naphthylamine (B1663977) derivatives. nih.gov Adapting this strategy could enable the introduction of new amine, alkyl, or aryl groups at specific C-H bonds, creating a library of complex derivatives from a single starting material.

Furthermore, the C4-bromo substituent is a prime handle for cross-coupling reactions. The development of highly selective palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Negishi couplings, will be crucial. d-nb.infonih.govnih.gov Research into catalyst systems that can operate chemoselectively on the C-Br bond without affecting other positions will allow for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, thereby tuning the electronic and steric properties of the molecule. nih.govrsc.org

A comparative table of potential regioselective strategies is presented below.

| Strategy | Target Position | Potential Reaction | Key Advantage |

| Directing Group-Assisted C-H Activation | C8, C2, C5 | Amination, Alkylation, Arylation | Access to otherwise unreactive positions. mdpi.comnih.gov |

| Suzuki-Miyaura Coupling | C4 | Arylation, Vinylation | Broad substrate scope and functional group tolerance. rsc.org |

| Sonogashira Coupling | C4 | Alkynylation | Introduction of linear, rigid alkynyl moieties. nih.gov |

| Negishi Coupling | C4 | Alkylation, Arylation | High yields for coupling with alkylzinc reagents. nih.gov |

Development of Sustainable and Atom-Economical Synthetic Routes

Modern chemical synthesis places a strong emphasis on green chemistry principles, prioritizing methods that are both efficient and environmentally benign. nih.gov Future research into the synthesis of this compound and its derivatives will increasingly focus on sustainability and atom economy. indexcopernicus.comresearchgate.net

Atom economy, a concept that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product, will be a key metric. rsc.org For instance, traditional multi-step syntheses that involve protecting groups and stoichiometric reagents often have poor atom economy and generate significant waste. rsc.org A future goal would be to design a synthetic route that maximizes this metric. This could involve catalytic hydrogenation for the reduction of a nitro precursor, which produces only water as a byproduct, a significant improvement over methods using metal reductants in acid that generate large volumes of sludge. rsc.org

The development of synthetic pathways will be guided by a suite of green chemistry metrics, including the Environmental Factor (E-Factor), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). nih.govtaylorandfrancis.comresearchgate.netmdpi.com These tools provide a quantitative assessment of a process's environmental impact, accounting for waste, solvent usage, and energy consumption. taylorandfrancis.comresearchgate.net Future research will aim to develop syntheses with low E-Factors and PMIs by utilizing catalytic processes, minimizing solvent use, and designing reaction sequences that can be performed in a single pot ("one-pot"). wiley-vch.de

Below is a hypothetical comparison of a "traditional" versus a "green" synthetic step using established metrics.

| Metric | Traditional Route (e.g., Stoichiometric Reduction) | Green Route (e.g., Catalytic Hydrogenation) | Advantage of Green Route |

| Atom Economy (AE) | Low (~35-50%) rsc.org | High (>70-80%) rsc.org | More reactant atoms in the final product. |

| E-Factor (kg waste/kg product) | High (>10) | Low (<1-5) | Drastically less waste generated. nih.gov |

| Reaction Mass Efficiency (RME) | Low | High | Higher percentage of reactant mass ends up in the product. wiley-vch.de |

| Solvent/Catalyst | Stoichiometric metal reductants, strong acids. | Catalytic amount of metal (e.g., Pd/C), benign solvent (e.g., ethanol). | Avoids hazardous reagents and large waste streams. fiveable.me |

Integration of Advanced Computational and Experimental Approaches for Reaction Discovery and Mechanism Elucidation

The synergy between computational chemistry and experimental work is a powerful engine for modern chemical research. For this compound, this integrated approach can accelerate the discovery of new reactions and provide deep mechanistic understanding.

Density Functional Theory (DFT) is a particularly valuable tool for studying the reactivity of organic molecules. nih.gov Future research will leverage DFT calculations to create a detailed electronic map of the molecule, predicting the sites most susceptible to electrophilic or nucleophilic attack. nih.gov These theoretical reactivity indices can guide experimentalists in choosing the right reaction conditions to achieve a desired transformation, saving significant time and resources. researchgate.netnih.gov For example, DFT can help predict the regioselectivity of a C-H activation reaction by calculating the activation barriers for different pathways. nih.gov

Moreover, computational modeling is instrumental in elucidating complex reaction mechanisms. mdpi.com By simulating the entire reaction coordinate, from reactants through transition states to products, researchers can gain insights that are difficult or impossible to obtain through experiments alone. This can involve identifying key intermediates, understanding the role of the catalyst, and explaining observed stereochemical or regiochemical outcomes. This knowledge is crucial for optimizing existing reactions and designing new, more efficient catalytic systems tailored for the specific electronic properties of the this compound core.

Expansion into Novel Functional Materials Architectures beyond Traditional Organic Electronics

While naphthalene-based compounds are well-known in organic electronics, the unique substitution pattern of this compound opens doors to new classes of functional materials. ontosight.ainih.govresearchgate.net

One promising area is the development of chemical sensors. researchgate.net The amine group can act as a binding site for specific analytes or as an anchor to immobilize the molecule onto a solid support, such as silica (B1680970) nanoparticles. researchgate.netmdpi.com The naphthalene (B1677914) core provides the necessary photoluminescent properties for an optical sensor. By modifying the molecule at the C4-bromo position, the electronic properties of the fluorophore can be fine-tuned to achieve high sensitivity and selectivity for target molecules or ions, such as pollutants in water. researchgate.netnih.gov

Another exciting frontier is the creation of porous materials like Metal-Organic Frameworks (MOFs). rsc.org The this compound can be envisioned as a precursor to a functionalized dicarboxylate linker. The amine and methoxy (B1213986) groups can influence the framework's properties, such as its affinity for specific gas molecules like CO2 or H2. rsc.org The bromo-substituent offers a site for post-synthetic modification, allowing for the introduction of further functionality within the MOF pores after its initial construction. This could lead to materials with tailored properties for applications in gas storage, separation, or catalysis.

Application in Cascade and Domino Reactions for Enhanced Molecular Complexity and Efficiency

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. mdpi.comresearchgate.netiupac.orgscispace.comgoettingen-research-online.de This approach is highly efficient, rapidly building molecular complexity from simple starting materials while minimizing waste and purification steps. rsc.org

The bifunctional nature of this compound, possessing both a nucleophilic amine and an aryl bromide handle, makes it an ideal substrate for the design of novel cascade reactions. acs.org Future research will likely explore sequences where an initial reaction at the amine group (e.g., acylation, alkylation, or condensation to form an imine) triggers a subsequent intramolecular cyclization. acs.org This cyclization could involve the C4-position, either through a palladium-catalyzed C-N or C-C bond formation, leading to the rapid assembly of complex, fused heterocyclic systems.

For example, a three-component reaction could be designed where this compound, an aldehyde, and a third component react in a cascade to form a polycyclic alkaloid-like structure. acs.org Such strategies, which leverage the intrinsic reactivity of the starting material to orchestrate a series of transformations, represent a highly elegant and efficient approach to synthesizing libraries of complex molecules for applications in medicinal chemistry and materials science. chemrxiv.orgchemistryworld.com

Q & A

Basic: What are the optimized synthetic routes for 4-Bromo-7-methoxynaphthalen-1-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:

A common approach involves bromination of 7-methoxynaphthalen-1-amine using bromine or bromine-containing reagents under controlled conditions. Key parameters include:

- Temperature : Maintained at 0–5°C to minimize side reactions like over-bromination.

- Solvent : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.

- Atmosphere : Conduct reactions under inert gas (N₂/Ar) to prevent oxidation of the amine group .

Yield optimization requires stoichiometric control of bromine and stepwise quenching. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%).

Basic: Which analytical techniques are most effective for structural validation of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Provides unambiguous confirmation of molecular geometry and substituent positions. For example, bond angles and Br–C distances validate regioselectivity .

- NMR Spectroscopy :

- ¹H NMR : Methoxy (-OCH₃) protons appear as a singlet at δ 3.8–4.0 ppm. Aromatic protons show splitting patterns dependent on adjacent substituents.

- ¹³C NMR : Bromine’s electron-withdrawing effect deshields adjacent carbons (e.g., C-4 at δ 120–125 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₁H₁₀BrNO) with <2 ppm error.

Advanced: How does regioselectivity in bromination of naphthalene derivatives impact the synthesis of this compound?

Methodological Answer:

Regioselectivity is governed by electronic and steric factors:

- Electronic Effects : The methoxy group at C-7 is strongly ortho/para-directing, favoring bromination at C-4 (para to -OCH₃).

- Steric Hindrance : Bulky substituents near reactive sites (e.g., C-8) can divert bromination to less hindered positions. Computational modeling (DFT calculations) predicts activation energies for competing pathways, aiding in pre-synthesis optimization .

- Comparative Analysis : Contrast with 8-bromo isomers (e.g., 8-Bromonaphthalen-1-amine) reveals distinct reactivity profiles due to differing resonance stabilization .

Advanced: How can computational tools streamline reaction design for derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways. For example, ICReDD’s reaction path search methods identify low-energy intermediates for Suzuki coupling or nucleophilic substitution .

- Machine Learning (ML) : Train models on databases like Reaxys to predict feasible synthetic routes. ML algorithms prioritize reagents (e.g., Pd catalysts for cross-coupling) and optimize conditions (temperature, solvent) .

- Virtual Screening : Simulate substituent effects on bioactivity (e.g., antimicrobial properties) before lab synthesis .

Advanced: How should researchers resolve contradictions in spectroscopic data for structurally similar brominated naphthalene amines?

Methodological Answer:

- Comparative NMR Analysis : Compare chemical shifts with known analogs. For example, this compound vs. 8-Bromonaphthalen-1-amine:

- C-4 bromination shifts adjacent protons upfield due to reduced conjugation.

- Overlap in aromatic regions can be resolved via 2D NMR (COSY, HSQC) .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track substituent effects on spectral patterns .

- Crystallographic Validation : SCXRD resolves ambiguities in cases where NMR is inconclusive .

Advanced: What mechanistic insights govern substitution reactions at the bromine site in this compound?

Methodological Answer:

- Nucleophilic Aromatic Substitution (SNAr) : Favored under basic conditions (e.g., NaOH/EtOH). The electron-withdrawing methoxy group activates the ring for attack by nucleophiles (e.g., -OH, -NH₂).

- Cross-Coupling (Suzuki-Miyaura) : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Kinetic studies show rate dependence on ligand electron density and solvent polarity .

- Radical Pathways : UV-light-initiated bromine substitution with thiols proceeds via radical intermediates, validated by ESR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.